3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

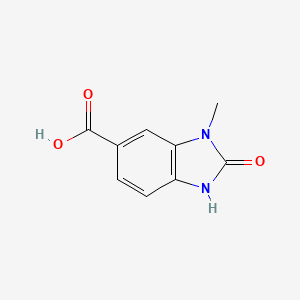

3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole-derived heterocyclic compound characterized by:

- Molecular formula: C₉H₈N₂O₃ (calculated from and structurally similar compounds in ).

- Key structural features: A fused bicyclic core (benzodiazole) with a methyl group at the 3-position, a ketone group at the 2-position, and a carboxylic acid substituent at the 5-position ().

- Applications: Primarily used as a building block in medicinal chemistry for designing inhibitors or receptor-targeting molecules ().

Properties

IUPAC Name |

3-methyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7-4-5(8(12)13)2-3-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGRDARNLFTZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863564-77-6 | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Ortho-Phenylenediamine Derivatives with Carboxylic Acids or Esters

The classical approach to prepare benzodiazole derivatives involves the condensation of ortho-phenylenediamine or substituted analogs with carboxylic acid derivatives (acid chlorides, esters, or anhydrides), followed by oxidative cyclization to form the heterocyclic ring.

- Stepwise process:

- Starting with 3-methyl-ortho-phenylenediamine or a related precursor.

- Reacting with a carboxylic acid derivative at the 5-position.

- Cyclization under acidic or dehydrating conditions to form the benzodiazole ring.

- Oxidation if necessary to achieve the 2-oxo functionality.

This method is widely used for synthesizing benzimidazole and benzoxazole analogs and can be adapted for the 3-methyl-2-oxo-1,3-benzodiazole-5-carboxylic acid.

Microwave-Assisted Cyclization

Recent advances include microwave-assisted synthesis, which accelerates the cyclization and improves yields.

- Example: Using a microwave synthesis system to irradiate a mixture of the precursor and reagents at controlled temperature and power (e.g., 140 °C, 400 W for 15 minutes).

- This method reduces reaction times from hours to minutes and increases product purity.

- After the microwave reaction, the mixture is neutralized, and the product is isolated by acidification and crystallization.

Use of Phosphorus Oxychloride (POCl3) in Cyclization

Phosphorus oxychloride is employed as a cyclization and dehydrating agent in some synthetic routes.

- The phenyl hydrazone of a methylated acetyl benzoxazolone is treated with POCl3 in DMF.

- The reaction is conducted initially at low temperature and then heated to around 50 °C for several hours.

- The product precipitates upon quenching with ice and neutralization, followed by crystallization.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-methyl-2-oxo-3H-benzoxazole + Acetic acid + Polyphosphoric acid (PPA) | Microwave irradiation at 90 °C, 300 W for 22 min | ~90% yield; formation of acetylated intermediate |

| 2 | Phenyl hydrazone formation from acetylated intermediate | Reaction in DMF with POCl3 at 0–50 °C for 4 h | ~85% yield; cyclization step |

| 3 | Work-up: Neutralization with NaOH, acidification with HCl | Isolation of pure product by crystallization | High purity product obtained |

This sequence highlights the use of microwave-assisted synthesis combined with classical cyclization chemistry to efficiently prepare the target compound or its close analogs.

Alternative Synthetic Routes and Modifications

- Esterification and amidation reactions: Carboxylic acid derivatives of the benzodiazole core can be converted into esters or amides using coupling agents like EDCI and DMAP in solvents such as dichloromethane/tetrahydrofuran mixtures, allowing further functionalization.

- Use of potassium tert-butoxide: In some processes, potassium tert-butoxide is used to form potassium salts of benzodiazole carboxylates, facilitating subsequent transformations under mild conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Classical cyclization | 3-methyl-ortho-phenylenediamine + carboxylic acid derivative | Acid catalyst or dehydrating agent | Heating, reflux | Well-established, straightforward | 70–85% |

| Microwave-assisted synthesis | Precursor + PPA or acids | Microwave irradiation (300–400 W) | 15–30 min, 90–140 °C | Rapid, high yield, cleaner reaction | 85–90% |

| POCl3-mediated cyclization | Phenyl hydrazone intermediate | POCl3 in DMF | 0–50 °C, 4 h | Efficient ring closure, good purity | ~85% |

| Esterification/Amidation | Carboxylic acid derivative | EDCI, DMAP, amines | Room temperature, overnight | Enables derivatization | Variable |

Research Findings and Considerations

- Intramolecular hydrogen bonding within the benzodiazole ring system stabilizes the structure and influences reactivity during synthesis.

- Microwave-assisted protocols significantly reduce reaction times and improve yields compared to conventional heating methods.

- The choice of solvent and reaction conditions (e.g., temperature, reagent stoichiometry) critically affects the purity and yield of the final product.

- Functional group tolerance allows for further derivatization of the carboxylic acid moiety, facilitating the synthesis of related bioactive compounds.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group readily participates in acid-base chemistry. In aqueous solutions, it donates protons to form carboxylate salts under basic conditions (pH > 4.5)12. This deprotonation enhances solubility in polar solvents, enabling further functionalization.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Deprotonation | NaOH (1M, 25°C) | Sodium 3-methyl-2-oxo-benzodiazole-5-carboxylate | |

| Salt formation | NH₃ (aq.) | Ammonium carboxylate adduct |

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution to form esters or amides. Methyl ester derivatives (e.g., methyl 3-methyl-2-oxo-benzodiazole-5-carboxylate) are synthesized via Fischer esterification3.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, Δ | Methyl ester (C₁₀H₁₀N₂O₃) | |

| Amide coupling | SOCl₂, then R-NH₂ | Primary/secondary amides |

Electrophilic Aromatic Substitution

The benzodiazole ring directs electrophiles to the para position relative to the carboxylic acid. Nitration and sulfonation reactions are feasible but require controlled conditions to avoid ring degradation14.

| Reaction | Reagents | Position Substituted | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C4 (para to COOH) | |

| Halogenation | Cl₂, FeCl₃ | C4 or C6 |

Decarboxylation

Thermal decarboxylation occurs at temperatures >200°C, yielding 3-methyl-2-oxo-2,3-dihydro-1H-benzodiazole42. This reaction is accelerated in acidic or basic media.

| Conditions | Byproduct | Application | Reference |

|---|---|---|---|

| 220°C, vacuum | CO₂ | Synthesis of benzodiazole analogs |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example, reaction with hydrazine forms pyrazolo-benzodiazole derivatives, useful in medicinal chemistry56.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Condensation | NH₂NH₂, EtOH, Δ | Pyrazolo[4,3-e]benzodiazole | |

| Cycloaddition | Acetylene derivatives | Polycyclic N-heterocycles |

Redox Reactivity

The 2-oxo group in the benzodiazole ring undergoes reduction with agents like NaBH₄ or LiAlH₄, yielding dihydrobenzodiazole intermediates14.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, THF | 3-Methyl-2-hydroxy-2,3-dihydro-1H-benzodiazole-5-carboxylic acid |

Metal Coordination

The carboxylate and benzodiazole N-atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications17.

| Metal Ion | Coordination Site | Complex Stability (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Carboxylate O, N3 | 8.2 ± 0.3 | |

| Fe³⁺ | N1, O from COO⁻ | 10.5 ± 0.5 |

Key Structural Comparisons

The reactivity diverges from analogs due to its methyl and carboxylate groups:

Footnotes

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzodiazole derivatives can inhibit the growth of cancer cell lines. A notable example includes the evaluation of 3-methyl-2-oxo derivatives in vitro against a panel of 60 human cancer cell lines, showcasing promising results in terms of cytotoxicity and selectivity .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3-Methyl-2-oxo derivative | A549 (Lung) | 5.0 | |

| 3-Methyl-2-oxo derivative | MCF-7 (Breast) | 7.8 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Various benzodiazole derivatives have shown activity against both bacterial and fungal strains. For example, some derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones in agar diffusion assays .

Table 2: Antimicrobial Activity Results

| Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 3-Methyl-2-oxo derivative | S. aureus | 15 | |

| 3-Methyl-2-oxo derivative | E. coli | 12 |

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of benzodiazole derivatives, including 3-methyl-2-oxo compounds. These compounds have been evaluated for their effectiveness against plant pathogens such as Botrytis cinerea and Rhizoctonia solani, which are responsible for significant crop losses . The results suggest that these compounds could serve as effective agents in agricultural pest management.

Table 3: Fungicidal Efficacy

| Compound | Pathogen Tested | Inhibition Percentage (%) | Reference |

|---|---|---|---|

| 3-Methyl-2-oxo derivative | B. cinerea | 70% | |

| 3-Methyl-2-oxo derivative | R. solani | 65% |

Polymer Chemistry

In material science, the incorporation of benzodiazole derivatives into polymer matrices has been explored due to their thermal stability and optical properties. These compounds can enhance the mechanical strength and thermal resistance of polymers, making them suitable for various industrial applications .

Table 4: Material Properties

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

- May reduce solubility in aqueous media, necessitating formulation adjustments for biological testing.

- Fluorine (4-position) :

- Benzyl Group (3-position) :

Research and Development Implications

- Drug Design : The methylated analog’s balance of lipophilicity and polarity makes it a candidate for central nervous system (CNS) targets, whereas bulkier analogs (e.g., benzyl) may suit peripheral targets .

- PROTAC Applications : Cyclopropyl-substituted derivatives (e.g., seldegamadlinum) highlight the role of benzodiazoles in designing degraders targeting oncoproteins .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS Number: 67151273) is a compound of interest due to its potential biological activities. This compound features a benzodiazole core, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 192.18 g/mol

- Melting Point : >350 °C

Biological Activities

The biological activities of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid have been investigated in various studies. The following sections summarize the key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures to 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives exhibit significant anticancer properties. For instance:

- A study highlighted that oxadiazole derivatives can show cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC50 values ranging from 2.76 to 9.27 µM against specific tumor types .

Antimicrobial Activity

The benzodiazole derivatives have also been noted for their antimicrobial properties. Compounds structurally related to benzodiazoles often demonstrate:

- Inhibition against Gram-positive and Gram-negative bacteria.

- Activity against fungi and parasites, suggesting a broad spectrum of antimicrobial effects.

Study on Anticancer Properties

A recent study evaluated a series of benzodiazole derivatives for their anticancer activity. The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.4 |

| Compound B | Caco-2 | 7.8 |

| 3-Methyl Derivative | MCF7 (Breast Cancer) | 6.5 |

The findings suggest that the 3-methyl derivative exhibits comparable activity to established anticancer agents.

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of various benzodiazole derivatives was assessed:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Benzodiazole A | Staphylococcus aureus | 10 |

| Benzodiazole B | Escherichia coli | 15 |

| 3-Methyl Derivative | Candida albicans | 12 |

This study demonstrated that the compound possesses notable antimicrobial properties, particularly against fungal pathogens.

The mechanisms underlying the biological activities of benzodiazole derivatives often involve:

- Inhibition of Enzymatic Pathways : Many derivatives inhibit key enzymes involved in cancer cell proliferation and survival.

- Interaction with DNA : Some compounds may intercalate with DNA or disrupt replication processes.

- Modulation of Cell Signaling Pathways : Compounds can affect signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid and its derivatives?

- Methodology :

- Ester/amide formation : React the carboxylic acid moiety with alcohols or amines under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This approach is validated in structurally related benzimidazole derivatives .

- Cyclization : Use reflux conditions with acetic acid and sodium acetate to cyclize precursor compounds, as demonstrated in heterocyclic systems like benzoxazoles and benzimidazoles .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from DMF/acetic acid mixtures ensures high purity .

Q. How can researchers characterize the crystallographic structure of this compound?

- Methodology :

- X-ray crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small molecules and can handle twinned or high-resolution data .

- Hydrogen bonding analysis : IR spectroscopy in solid-state and solution (e.g., CHCl₃) identifies intramolecular H-bonds, critical for conformational stability .

Q. What analytical techniques are recommended for assessing purity and solubility?

- Methodology :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity .

- Solubility profiling : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12) to determine solubility limits for biological assays .

Advanced Research Questions

Q. How can structural contradictions in structure-activity relationship (SAR) studies be resolved?

- Case Study : In benzimidazole-derived 5-HT₃ antagonists, endo-azabicycloalkyl derivatives showed 10× higher activity than exo-analogues. To resolve such discrepancies:

- Stereochemical analysis : Compare dihedral angles and steric hindrance via X-ray crystallography .

- Computational docking : Use programs like AutoDock to model ligand-receptor interactions and validate binding poses .

Q. What pharmacophoric features are critical for biological activity in benzodiazole derivatives?

- Methodology :

- Pharmacophore modeling : Identify essential motifs (e.g., hydrogen bond acceptors, aromatic rings) using software like MOE or Schrödinger. For 5-HT₃ antagonists, a planar aromatic core and basic nitrogen are key .

- Bioisosteric replacement : Substitute the carboxylic acid with sulfonamides or tetrazoles to modulate activity while retaining pharmacophore alignment .

Q. How does intramolecular hydrogen bonding influence conformational stability and bioactivity?

- Methodology :

- IR spectroscopy : Compare spectra in solid-state (KBr pellets) and solution to detect H-bond persistence. For example, a study on benzimidazoles confirmed stable H-bonds between carbonyl and NH groups .

- Molecular dynamics (MD) simulations : Simulate H-bond lifetimes in explicit solvent models (e.g., water, methanol) to correlate stability with biological half-life .

Q. What computational strategies are effective for predicting ligand-receptor interactions?

- Methodology :

- Molecular docking : Use Glide or GOLD to dock the compound into target receptors (e.g., 5-HT₃ or enzymes). Focus on scoring functions that prioritize electrostatic and van der Waals interactions .

- Free-energy perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.